3-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile
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Overview
Description
“3-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile” is a chemical compound . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a 4-isothiazolecarbonitrile group, a 2-(4-Fluorophenyl)-2-oxoethyl group, and a sulfanyl group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Structural and Vibrational Properties
Isothiazole derivatives, including compounds similar to 3-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile, have been studied for their structural, topological, and vibrational properties. These studies, conducted through Density Functional Theory (DFT) calculations, reveal insights into the compounds' reactivities and behaviors in different media. Such analyses are essential for understanding the compounds' antiviral activities, highlighting the importance of polarity and specific structural features in traversing biological membranes and enhancing antiviral properties within cells (Romani et al., 2015).
Antiviral Applications
Research into the antiviral applications of isothiazole derivatives, including the synthesis of new compounds, has shown promising results against a broad spectrum of viruses. Studies focused on derivatives such as 3-methylthio-5-aryl-4-isothiazolecarbonitriles have demonstrated efficacy against various human rhinovirus (HRV) serotypes and other viruses, suggesting these compounds as potential antiviral agents. The mechanism of action, including prevention of virus-induced cytopathogenicity and potential inhibition of viral attachment to cellular receptors, underlines the therapeutic potential of these molecules (Cutrì et al., 2002), (Garozzo et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5-methyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS2/c1-8-11(6-15)13(16-19-8)18-7-12(17)9-2-4-10(14)5-3-9/h2-5H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTMUXAPLIAHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC(=O)C2=CC=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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